An In-Depth Technical Guide to 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
An In-Depth Technical Guide to 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, and a detailed, mechanistically-grounded synthetic pathway. Furthermore, it presents a thorough analysis of its predicted spectroscopic characteristics based on closely related analogs. The guide culminates in a discussion of its potential therapeutic applications, contextualized within the broader class of pyridine carboxamide derivatives which have demonstrated a wide range of biological activities.
Introduction
The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the essential vitamin niacin (nicotinamide). The introduction of halogen substituents onto the pyridine ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their potency and metabolic stability. The compound 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide represents a specific iteration of this scaffold, combining the electron-withdrawing effects of two chlorine atoms with a lipophilic N-cyclopentyl group. This unique combination of features makes it a compelling candidate for investigation in various therapeutic areas. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential exploitation of this molecule.
Chemical Structure and Physicochemical Properties
The fundamental structure of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide comprises a pyridine ring chlorinated at positions 5 and 6, with an N-cyclopentyl carboxamide group at position 3.
Diagram of the Chemical Structure of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
Caption: Chemical structure of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide.
Table 1: Physicochemical Properties of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O | |
| Molecular Weight | 259.13 g/mol | |
| CAS Number | 570403-04-2 | |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CN=C(C(=C2)Cl)Cl | |
| InChI Key | PQSSSTFTXAYSTD-UHFFFAOYSA-N | |
| Predicted LogP | 3.1 | ChemDraw |
| Predicted pKa (Amide N-H) | ~17 | ChemDraw |
| Predicted Polar Surface Area | 49.4 Ų | ChemDraw |
Synthesis and Mechanistic Insights
The synthesis of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide is most logically achieved through a two-step process commencing with the commercially available 5,6-dichloronicotinic acid. This approach involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with cyclopentylamine.
3.1. Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 5,6-Dichloronicotinoyl Chloride
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Rationale: The carboxylic acid of 5,6-dichloronicotinic acid is not sufficiently electrophilic to react directly with an amine. Conversion to the highly reactive acyl chloride is a standard and efficient activation method. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent in situ.
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Protocol:
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To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dichloronicotinic acid (1.0 eq).
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Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (5-10 eq).
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Add a catalytic amount of DMF (1-2 drops).
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Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 5,6-dichloronicotinoyl chloride is typically a solid or oil and is used in the next step without further purification.
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Step 2: Synthesis of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
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Rationale: The highly electrophilic acyl chloride readily undergoes nucleophilic attack by the primary amine, cyclopentylamine. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the cyclopentylamine, rendering it non-nucleophilic. The reaction is typically performed at a low temperature to control its exothermicity.
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Protocol:
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Dissolve the crude 5,6-dichloronicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a flame-dried flask under an inert atmosphere.
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In a separate flask, dissolve cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
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Cool the acyl chloride solution to 0 °C using an ice bath.
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Add the solution of cyclopentylamine and triethylamine dropwise to the stirred acyl chloride solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide.
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Spectroscopic and Crystallographic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.5-8.7 (d, 1H, pyridine-H4), 8.1-8.3 (d, 1H, pyridine-H2), 6.2-6.5 (br s, 1H, NH), 4.2-4.4 (m, 1H, cyclopentyl-CH), 1.9-2.1 (m, 2H, cyclopentyl-CH₂), 1.6-1.8 (m, 4H, cyclopentyl-CH₂), 1.4-1.6 (m, 2H, cyclopentyl-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163-165 (C=O), 148-150 (pyridine C-Cl), 145-147 (pyridine C-Cl), 138-140 (pyridine-CH), 129-131 (pyridine-C), 124-126 (pyridine-CH), 52-54 (cyclopentyl-CH), 33-35 (cyclopentyl-CH₂), 23-25 (cyclopentyl-CH₂) |
| FT-IR (ATR) | ν (cm⁻¹): 3300-3400 (N-H stretch), 2950-2970 (C-H stretch, aliphatic), 1640-1660 (C=O stretch, amide I), 1530-1550 (N-H bend, amide II), 1400-1450 (C-Cl stretch) |
| Mass Spec. (ESI+) | m/z: 259.03 [M+H]⁺, 261.03 [M+H+2]⁺ |
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Justification for Predictions: The predicted ¹H and ¹³C NMR chemical shifts are extrapolated from published data for similar 5,6-dichloronicotinamide derivatives.[1] The downfield signals in the ¹H NMR spectrum are characteristic of the aromatic protons on the electron-deficient pyridine ring. The cyclopentyl protons are expected in the aliphatic region. The IR frequencies are based on standard functional group absorptions for amides and halogenated aromatics. The mass spectrometry data reflects the calculated molecular weight and the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Potential Applications in Drug Discovery
While 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide has not been extensively studied, the broader class of pyridine carboxamides, particularly those with halogen substitutions, has shown significant promise in several therapeutic areas.
5.1. Antifungal Activity
Several studies have demonstrated the potential of pyridine carboxamide derivatives as antifungal agents.[2] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The specific combination of the dichloropyridine core and the N-cyclopentyl moiety in the target molecule could be explored for activity against various plant and human fungal pathogens.
5.2. Antibacterial and Antitubercular Activity
Pyridine carboxamides have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis.[3][4] Some of these compounds are prodrugs that are activated by mycobacterial enzymes. Given the urgent need for new antitubercular agents to combat drug-resistant strains, 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide warrants investigation in this area.
5.3. Other Potential Activities
The pyridine carboxamide scaffold is versatile and has been explored for a wide range of other biological activities, including:
The specific substitution pattern of 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide could confer novel selectivity and potency against these or other biological targets.
Conclusion
5,6-dichloro-N-cyclopentylpyridine-3-carboxamide is a readily accessible heterocyclic compound with a chemical structure that suggests potential for biological activity. This guide has provided a comprehensive overview of its properties, a robust and detailed synthetic protocol, and a well-reasoned prediction of its spectroscopic characteristics. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents in areas of significant unmet medical need, such as infectious diseases and oncology. Further investigation into its biological profile is highly encouraged.
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